7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole
CAS No.: 2092712-83-7
Cat. No.: VC3152175
Molecular Formula: C11H14ClN3
Molecular Weight: 223.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092712-83-7 |
|---|---|
| Molecular Formula | C11H14ClN3 |
| Molecular Weight | 223.7 g/mol |
| IUPAC Name | 7-(chloromethyl)-6-cyclobutyl-1-methylimidazo[1,2-b]pyrazole |
| Standard InChI | InChI=1S/C11H14ClN3/c1-14-5-6-15-11(14)9(7-12)10(13-15)8-3-2-4-8/h5-6,8H,2-4,7H2,1H3 |
| Standard InChI Key | LNVDKXMVIRLLBD-UHFFFAOYSA-N |
| SMILES | CN1C=CN2C1=C(C(=N2)C3CCC3)CCl |
| Canonical SMILES | CN1C=CN2C1=C(C(=N2)C3CCC3)CCl |
Introduction
Chemical Structure and Properties
The chemical structure of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole features a fused heterocyclic system with specific substituents that define its physical and chemical properties. This compound consists of a core imidazo[1,2-b]pyrazole ring system with three key substituents: a methyl group at position 1, a cyclobutyl group at position 6, and a chloromethyl group at position 7.
Basic Chemical Information
The fundamental chemical properties of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 2092712-83-7 |
| Molecular Formula | C11H14ClN3 |
| Molecular Weight | 223.7 g/mol |
| IUPAC Name | 7-(chloromethyl)-6-cyclobutyl-1-methylimidazo[1,2-b]pyrazole |
| Standard InChI | InChI=1S/C11H14ClN3/c1-14-5-6-15-11(14)9(7-12)10(13-15)8-3-2-4-8/h5-6,8H,2-4,7H2,1H3 |
| Standard InChIKey | LNVDKXMVIRLLBD-UHFFFAOYSA-N |
| SMILES | CN1C=CN2C1=C(C(=N2)C3CCC3)CCl |
| PubChem Compound ID | 121215280 |
These chemical identifiers provide essential information for unambiguous identification of the compound in chemical databases and literature.
Structural Features and Their Implications
The structure of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole contains several key features that contribute to its chemical behavior and potential biological activities:
The imidazo[1,2-b]pyrazole core consists of a fused five-membered ring system containing three nitrogen atoms, which creates a planar, aromatic structure capable of engaging in various non-covalent interactions, including hydrogen bonding and π-stacking interactions with biological targets or other molecules.
The methyl group at position 1 affects the electron density distribution across the heterocyclic system and influences its basicity. This substituent contributes to the compound's lipophilicity and may impact its ability to cross biological membranes.
The cyclobutyl group at position 6 introduces significant steric bulk and hydrophobicity to the molecule. This four-membered ring contributes to the three-dimensional structure of the compound and may play a crucial role in specific binding interactions with biological targets.
The chloromethyl group at position 7 represents a potentially reactive functional group that can undergo various chemical transformations, particularly nucleophilic substitution reactions. This group may serve as a point for further chemical modifications or could participate directly in interactions with biomolecular targets.
Chemical Reactions
7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole can participate in various chemical reactions based on its functional groups and heterocyclic structure.
Reactions Involving the Chloromethyl Group
The chloromethyl group at position 7 represents a primary reactive site within the molecule and can undergo several types of transformations:
Nucleophilic substitution reactions (SN2) can occur with various nucleophiles such as amines, thiols, alcohols, or carboxylates, leading to the formation of new derivatives with modified properties. These reactions typically proceed through displacement of the chloride leaving group.
Elimination reactions may occur under basic conditions, potentially leading to the formation of a methylene group that could participate in further transformations.
The chloromethyl group can also engage in radical-mediated reactions in the presence of appropriate initiators, potentially leading to carbon-carbon bond formation or other structural modifications.
Reactions Involving the Heterocyclic Core
The imidazo[1,2-b]pyrazole ring system can participate in various reactions characteristic of nitrogen-containing heterocycles:
Electrophilic aromatic substitution reactions may occur at electron-rich positions of the heterocyclic system, although these may be limited by the electronic effects of the existing substituents.
Coordination with metal ions through the nitrogen atoms in the heterocyclic system is possible, potentially leading to the formation of metal complexes with unique properties.
The nitrogen atoms in the heterocyclic core can act as hydrogen bond acceptors in interactions with appropriate hydrogen bond donors, influencing the compound's behavior in biological systems and crystalline states.
Reactions Involving the Cyclobutyl Group
The cyclobutyl substituent at position 6 presents additional reactive possibilities:
Ring-opening reactions of the cyclobutyl group may occur under specific conditions (thermal, photochemical, or catalytic), leading to structural reorganization.
Oxidation reactions can target the cyclobutyl group, potentially introducing oxygen-containing functional groups.
Applications in Medicinal Chemistry
7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole has attracted interest in medicinal chemistry research due to the pharmacological potential associated with compounds containing the imidazo[1,2-b]pyrazole scaffold .
Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory activities. The imidazo[1,2-b]pyrazole core structure has been associated with modulation of inflammatory responses in various biological systems. The specific substitution pattern in 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole, particularly the presence of the cyclobutyl group, may contribute to interactions with specific targets in inflammatory pathways.
Potential mechanisms for anti-inflammatory activity may include:
-
Inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or phosphodiesterases (PDE)
-
Modulation of inflammatory cytokine production or signaling
-
Interference with inflammatory cell activation or migration
-
Antioxidant properties that mitigate oxidative stress associated with inflammation
Antimicrobial Properties
7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole has shown potential as an antimicrobial agent. The broader class of imidazo[1,2-b]pyrazole derivatives has demonstrated activity against various microbial pathogens, including both bacteria and fungi .
The antimicrobial activity may be attributed to several factors:
-
Interaction with specific microbial targets such as enzymes essential for microbial growth or survival
-
Disruption of microbial membrane integrity or function
-
Interference with microbial metabolic pathways
-
Inhibition of microbial virulence factor production or activity
Structure-Activity Relationships
The specific structural features of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole contribute to its biological activity profile:
The chloromethyl group at position 7 may serve as a key pharmacophore element, potentially engaging in covalent or non-covalent interactions with biological targets.
The cyclobutyl group at position 6 introduces steric and hydrophobic characteristics that can influence binding to protein pockets or membrane penetration.
The methyl group at position 1 affects the electron distribution and basicity of the heterocyclic system, potentially influencing interactions with biological targets.
Applications in Materials Science
Beyond its medicinal applications, 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole has potential utility in materials science due to its structural features and reactive functional groups.
Electronic and Optical Materials
The heterocyclic structure of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole, with its extended π-electron system, makes it potentially useful for the development of materials with specific electronic or optical properties. These applications may include:
Components for organic electronic devices, where the heterocyclic system can contribute to charge transport properties.
Materials with photophysical properties, such as fluorescence or phosphorescence, that could be utilized in sensing applications or optical devices.
Building blocks for conjugated systems with tunable electronic properties for semiconductor applications.
Functional Materials and Polymer Science
The reactive chloromethyl group provides opportunities for incorporation of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole into larger molecular architectures:
The compound could serve as a monomer or modifier for specialized polymers, introducing specific functional properties to the resulting materials.
The heterocyclic core may contribute to the thermal stability of materials, a property often associated with nitrogen-containing heterocycles.
The compound could be employed as a cross-linking agent in polymer systems through reactions involving the chloromethyl group.
Supramolecular Chemistry
The structural features of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole make it potentially valuable in supramolecular chemistry:
The nitrogen atoms in the heterocyclic system can participate in hydrogen bonding and coordination interactions, enabling the construction of supramolecular architectures.
The planar heterocyclic core can engage in π-stacking interactions, contributing to the assembly of ordered structures.
The cyclobutyl group introduces three-dimensional structural elements that can influence packing behavior and intermolecular interactions in crystalline or ordered states.
Biological Studies and Mechanism of Action
Research on 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole has explored its interactions with biological systems and potential mechanisms underlying its observed activities .
Interactions with Biological Targets
7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole can interact with various biological macromolecules, influencing their function and leading to the observed biological effects:
The compound may bind to specific protein targets, such as enzymes or receptors, through a combination of interactions including hydrogen bonding, π-stacking, hydrophobic interactions, and potentially covalent bond formation via the reactive chloromethyl group.
These molecular interactions can lead to modulation of target protein activity, resulting in downstream effects on biological processes relevant to inflammation or microbial growth.
The unique three-dimensional structure of the compound, influenced by the cyclobutyl group, may contribute to selective binding to specific protein pockets or binding sites.
Structure-Based Mechanism Proposals
Based on the structural features of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole and the known activities of related compounds, several mechanisms of action have been proposed:
Inhibition of Specific Enzymes: The compound may inhibit enzymes involved in inflammatory cascades or essential for microbial survival. The chloromethyl group could potentially form covalent bonds with nucleophilic residues in enzyme active sites.
Receptor Modulation: The compound may act as an agonist or antagonist for specific receptors involved in inflammatory signaling or other biological processes.
Membrane Interactions: The lipophilic nature of the compound, contributed by both the cyclobutyl group and the heterocyclic core, may enable interactions with biological membranes, potentially disrupting membrane integrity or function in microbial cells.
Comparative Biological Activity
While specific detailed biological data for 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole is limited in the available literature, studies on related imidazo[1,2-b]pyrazole derivatives have demonstrated:
Antibacterial activity against both Gram-positive and Gram-negative bacterial strains, suggesting a broad spectrum of antimicrobial potential.
Antifungal activity against various fungal species, indicating versatility in antimicrobial applications.
Variable potency depending on specific substitution patterns, highlighting the importance of structure-activity relationships in this class of compounds .
Comparison with Similar Compounds
To better understand the unique properties and potential of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole, it is valuable to compare it with structurally related compounds.
Structural Comparisons
The following table presents a comparison of 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole with other imidazo[1,2-b]pyrazole derivatives:
Functional Comparisons
The functional properties of these related compounds differ in several key aspects:
Reactivity: 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole's chloromethyl group provides a reactive site for chemical modifications, distinguishing it from compounds with less reactive substituents.
Electronic Properties: Compounds with electron-withdrawing groups like carbonitrile (as in 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile) exhibit different electronic properties compared to 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole, potentially affecting their interactions with biological targets.
Lipophilicity and Membrane Penetration: The cyclobutyl group in 7-(chloromethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole contributes to its lipophilicity, potentially impacting membrane penetration differently than compounds with phenyl groups or different cycloalkyl substituents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume